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molecular formula C6H10ClN3O2 B8729342 Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride

Cat. No. B8729342
M. Wt: 191.61 g/mol
InChI Key: WSZJQQLVHDJUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067622B2

Procedure details

After dissolving 10 (8.24 g, 41.9 mmol) into distilled water (60 ml), sodium hydroxide (4.2 g) was added to the solution. After stirring overnight, the solution was neutralized with 1N hydrochloric acid, followed by distillation under a reduced pressure. The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (200 ml, 1:1, v/v) to be used for the next reaction. After dissolving sodium hydrogen carbonate (14.1 g) into the solution, 9-fluorenylmethylsuccinimidyl carbonate (16.9 g, 50.1 mmol) was added thereto. After stirring the mixture overnight, precipitates were collected by filtration to obtain 12 (10.8 g, 29.7 mmol). After acidifying the filtrate with 10% hydrochloric acid, precipitates thus generated were collected by filtration and washed with ethyl acetate to further obtain 12 (1.2 g, 3.30 mmol). (Total yield: 12.0 g, 79%)
Name
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
9-fluorenylmethylsuccinimidyl carbonate
Quantity
16.9 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]([C:6]1[N:7]([CH3:12])[CH:8]=[C:9]([NH2:11])[N:10]=1)=[O:5].[C:13](=[O:16])([O-])[OH:14].[Na+].C(=O)([O-])ON1C(=O)CC([CH2:26][CH:27]2[C:39]3[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=3[C:33]3[C:28]2=[CH:29][CH:30]=[CH:31][CH:32]=3)C1=O>>[CH:29]1[C:28]2[CH:27]([CH2:26][O:14][C:13]([NH:11][C:9]3[N:10]=[C:6]([C:4]([OH:3])=[O:5])[N:7]([CH3:12])[CH:8]=3)=[O:16])[C:39]3[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=3)[C:33]=2[CH:32]=[CH:31][CH:30]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
8.24 g
Type
reactant
Smiles
Cl.COC(=O)C=1N(C=C(N1)N)C
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
9-fluorenylmethylsuccinimidyl carbonate
Quantity
16.9 g
Type
reactant
Smiles
C(ON1C(C(CC1=O)CC1C2=CC=CC=C2C=2C=CC=CC12)=O)([O-])=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
into distilled water (60 ml), sodium hydroxide (4.2 g)
ADDITION
Type
ADDITION
Details
was added to the solution
DISTILLATION
Type
DISTILLATION
Details
followed by distillation under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (200 ml, 1:1
CUSTOM
Type
CUSTOM
Details
v/v) to be used for the next reaction
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring the mixture overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC=1N=C(N(C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.7 mmol
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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